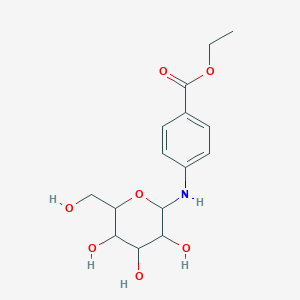

Benzocaine N-B-D-glucoside

Description

Contextualization of N-Glycosides in Bioactive Molecule Research

N-glycosides are a vital class of compounds in which a sugar is linked to another molecule through a nitrogen atom. numberanalytics.com They are fundamental to various biological processes, being integral components of nucleic acids, glycoproteins, and glycolipids. numberanalytics.com In the realm of pharmaceutical sciences, N-glycosides are of great interest due to their diverse and potent biological and pharmacological activities. researchgate.netnih.gov Many established therapeutic agents, including antiviral and anticancer drugs, as well as some antibiotics, are built upon N-glycosidic structures. numberanalytics.com

The modification of a parent drug or bioactive compound through glycosylation, creating what is sometimes termed a "glycodrug," can profoundly influence its properties. This process can enhance aqueous solubility, improve stability, and alter pharmacokinetic and pharmacodynamic profiles. hilarispublisher.commdpi.com Specifically, glycosylation can influence a molecule's potency, mechanism of action, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Consequently, the synthesis of novel N-glycosides is a crucial endeavor for both fundamental biological research and the development of new therapeutics. researchgate.netnih.gov

However, the synthesis of N-glycosides presents significant challenges. Traditional chemical methods often require harsh conditions and complex protection-deprotection steps, which can be inefficient and limit substrate scope. researchgate.netnih.gov To overcome these hurdles, researchers are exploring alternative strategies, including biocatalysis using enzymes like glycosyltransferases and modern chemical methods such as radical-mediated N-glycosylation, to achieve more efficient and selective synthesis. nih.govnih.govmdpi.com

Rationale for Academic Investigation of Benzocaine (B179285) N-β-D-Glucoside

The academic investigation of Benzocaine N-β-D-glucoside is driven by several key factors. Benzocaine itself is a widely used topical anesthetic, but its derivatives are the subject of extensive research to discover new or improved biological activities. bohrium.comnih.govchemicalpapers.com The creation of a library of benzocaine derivatives is a common strategy to find compounds with potential antimicrobial, anti-inflammatory, or anticancer properties. nih.govchemicalpapers.comresearchgate.net

The rationale for specifically investigating the N-β-D-glucoside derivative includes:

Exploring Altered Bioactivity: Attaching a glucose molecule to benzocaine creates a novel chemical entity with the potential for different biological effects. Glycosylation is known to modulate the bioactivity of a pharmacophore, in some cases enhancing desired effects. researchgate.net Research into Benzocaine N-β-D-glucoside seeks to determine if this modification imparts new therapeutic properties, such as enhanced anesthetic activity or novel activities entirely. Some sources suggest it may have potential as a sun-screening agent.

Improving Physicochemical Properties: Like many small-molecule drugs, benzocaine's utility can be limited by factors such as solubility. Glycosylation is a well-established method for increasing the water solubility and stability of hydrophobic compounds, which could lead to improved formulations. mdpi.commdpi.com

Understanding Metabolism and Impurities: Benzocaine N-β-D-glucoside is listed as a potential impurity of benzocaine. synchemia.com Its synthesis and characterization are therefore important for analytical and quality control applications in the pharmaceutical industry to ensure the purity of benzocaine products. synchemia.comclearsynth.com Studying this compound helps in the development of analytical methods to detect and quantify its presence.

Overview of Current Research Landscape and Gaps

The current research landscape for Benzocaine N-β-D-glucoside is primarily centered on its identity as a chemical standard rather than as a therapeutic agent in its own right. The compound is commercially available from various suppliers as a reference standard, complete with characterization data, for use in analytical method development and validation for benzocaine production. synchemia.comclearsynth.comaxios-research.comvenkatasailifesciences.com

While there is a wealth of research on the synthesis and bioactivity of benzocaine derivatives generally nih.govchemicalpapers.comresearchgate.net and extensive studies on the synthesis of N-glycosides as a chemical class researchgate.netnih.govresearchgate.net, there is a noticeable gap in the scientific literature regarding Benzocaine N-β-D-glucoside specifically.

Key research gaps include:

Detailed Biological Profiling: Beyond a general mention of anesthetic activity, there is a lack of published, in-depth studies on the specific biological and pharmacological properties of Benzocaine N-β-D-glucoside. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent, activities seen in other benzocaine derivatives, remains largely unexplored. nih.gov

Optimized Synthesis Routes: Although general methods for N-glycosylation exist, specific, high-yield synthetic routes tailored to Benzocaine N-β-D-glucoside are not widely reported in academic literature. Some published methods for creating benzocaine "glycodrugs" involve attaching the sugar at a non-anomeric position, which results in a different class of compound. researchgate.netmdpi.com

Pharmacokinetic Studies: There is no readily available information on the absorption, distribution, metabolism, and excretion (ADME) profile of Benzocaine N-β-D-glucoside. Understanding how the body processes this molecule is critical to evaluating its potential as a drug.

Data Tables

Table 1: Chemical Properties of Benzocaine N-β-D-Glucoside

| Property | Value | Source(s) |

| CAS Number | 28315-50-6 | synchemia.comclearsynth.comaxios-research.comveeprho.com |

| Molecular Formula | C₁₅H₂₁NO₇ | synchemia.comaxios-research.comnih.gov |

| Molecular Weight | 327.33 g/mol | axios-research.com |

| IUPAC Name | ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate | clearsynth.comveeprho.com |

| Synonyms | Benzocaine N-glucoside, 4-(beta-D-glucopyranosylamino)benzoic Acid Ethyl Ester, N-Glucoanesthesin | synchemia.com |

| Appearance | White to off-white powder |

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO7 |

|---|---|

Molecular Weight |

327.33 g/mol |

IUPAC Name |

ethyl 4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |

InChI |

InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3 |

InChI Key |

FREAPVFREJJKCA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzocaine N β D Glucoside

Chemical Glycosylation Approaches

Direct Glycosylation Reactions

Direct N-glycosylation involves the reaction of an amine with an activated sugar derivative. A common approach is the acid-catalyzed reaction between an aryl amine and an unprotected sugar. For instance, various N-arylglycosylamines have been prepared by reacting substituted anilines with D-glucose in a solvent mixture like ethanol/water with an acid catalyst such as acetic acid. While this method offers a straightforward, one-step route to N-glycosides, controlling the anomeric stereochemistry (α vs. β) can be challenging. Often, these reactions yield a mixture of anomers, with the thermodynamically more stable β-anomer predominating in many cases, especially with glucopyranose derivatives. researchgate.net

Multi-Step Synthesis Pathways Involving Intermediate Formation

To achieve greater control over the reaction and improve yields, multi-step pathways are frequently employed. These methods often involve the use of protecting groups on the sugar moiety and the formation of reactive intermediates.

A prominent and effective two-step methodology for synthesizing N-linked glycodrugs involves reductive amination. This process begins with the formation of an imine, or Schiff base, followed by its reduction to a stable amine linkage.

Table 1: Two-Step Synthesis of Benzocaine-Galactose Derivative via Reductive Amination

| Step | Reactants | Reagents/Solvents | Intermediate/Product | Overall Yield |

|---|---|---|---|---|

| 1. Schiff Base Formation | Galactosyl aldehyde, Benzocaine (B179285) | Dichloromethane, Molecular Sieves | Imine (Schiff Base) | 54% |

| 2. Reduction | Imine Intermediate | Sodium Borohydride (NaBH₄), Isopropanol | 6-N-galactosyl derivative of benzocaine |

Protecting groups are essential in carbohydrate chemistry to prevent unwanted side reactions at the numerous hydroxyl (-OH) groups. In the synthesis of benzocaine glycodrugs, a commonly used starting material is 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

The isopropylidene groups serve as acetal (B89532) protecting groups for the hydroxyls at carbons 1, 2, 3, and 4 of the galactose ring. This strategic protection leaves the primary hydroxyl group at the C6 position free for chemical modification. This selectivity is crucial, as it allows for the specific oxidation of the C6 hydroxyl to an aldehyde using reagents like dimethyl sulfoxide (B87167) (DMSO) and dicyclohexylcarbodiimide (B1669883) (DCC). Without these protecting groups, oxidation would occur non-selectively at multiple hydroxyl sites. The use of robust protecting groups that can be removed in a final step is a cornerstone of modern carbohydrate synthesis.

Stereochemical Control in Glycoside Synthesis

Achieving the desired stereochemistry at the anomeric carbon—the new stereocenter formed during glycosylation—is a critical challenge. The goal is often the synthesis of the β-anomer, as this configuration is common in many biologically active N-glycoproteins.

In direct glycosylation methods, the β-anomer is often favored thermodynamically due to the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation. scripps.edu When using multi-step methods like reductive amination starting from a C6-aldehyde, the stereochemistry of the anomeric carbon (C1) is not altered during the reaction sequence, as the linkage is not formed at this position. However, for syntheses that do form a bond at the anomeric carbon, the stereochemical outcome is paramount. In enzymatic reductive amination, for example, the stereocontrol is dictated by the enzyme's active site, which can be engineered to favor one stereoisomer over another. rsc.orgchemrxiv.org Chemical methods for synthesizing β-N-glycosides often rely on specific precursors, such as 2-nitroglycals, which can lead to a high degree of stereoselectivity. nih.gov The choice of protecting groups on the sugar ring can also influence the stereochemical outcome through neighboring group participation.

Comparison of Anomeric and Non-Anomeric Glycoside Linkage Strategies

The term "N-glucoside" typically implies an anomeric linkage , where the nitrogen of the aglycone (benzocaine) is bonded directly to the anomeric carbon (C-1) of the glucose ring. This forms a true N-glycosidic bond. masterorganicchemistry.com This is the most common type of linkage in naturally occurring nucleosides and N-linked glycoproteins.

Table 2: Comparison of Linkage Strategies

| Feature | Anomeric Linkage Strategy | Non-Anomeric Linkage Strategy |

|---|---|---|

| Point of Attachment on Sugar | Anomeric Carbon (C-1 for glucose) | Any other carbon (e.g., C-6) |

| Bond Type | True N-glycosidic bond (hemiaminal ether) | Amine linkage (e.g., secondary amine) |

| Synthetic Approach Example | Direct reaction of amine with activated sugar | Oxidation of a non-anomeric carbon (e.g., C-6) to an aldehyde, followed by reductive amination |

| Resulting Structure | N-glycoside | Amino-deoxy sugar derivative (e.g., 6-amino-6-deoxy-sugar) |

In contrast, a non-anomeric linkage strategy involves attaching the aglycone to a different position on the sugar ring. The previously described synthesis of a benzocaine-galactose conjugate is an example of this approach. In that synthesis, the C-6 carbon of the protected galactose is oxidized to an aldehyde, which then reacts with the amino group of benzocaine via reductive amination. The resulting molecule is a 6-N-substituted derivative, not a C-1 N-glycoside.

The choice between these strategies depends on the desired properties of the final molecule. An anomeric linkage directly places the aglycone in a position analogous to natural nucleosides, which may influence biological interactions. A non-anomeric linkage, on the other hand, uses the sugar as a scaffold to present the aglycone, potentially offering different solubility and receptor-binding profiles while preserving the anomeric center for other modifications.

Enzymatic Glycosylation Pathways for Benzocaine N-β-D-Glucoside

The synthesis of N-glycosides through enzymatic pathways presents a green and highly selective alternative to chemical methods. For a compound like Benzocaine N-β-D-glucoside, this would typically involve the use of a glycosyltransferase (GT). These enzymes catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule, in this case, benzocaine. The formation of an N-glycosidic bond with an aromatic amine is a known biocatalytic transformation, often carried out by specific UDP-glycosyltransferases (UGTs).

Identification and Characterization of Glucosyltransferase Systems for N-Glycosylation

The initial and most critical step in developing an enzymatic synthesis for Benzocaine N-β-D-glucoside is the identification of a suitable glucosyltransferase. While the N-glucosylation of benzocaine itself is not extensively documented in scientific literature, principles can be drawn from studies on similar aromatic amines. The primary candidates for this transformation are UDP-glucosyltransferases (UGTs), a large family of enzymes known for their role in the metabolism of various xenobiotics and endogenous compounds by conjugating them with glucuronic acid. nih.govnih.gov Some UGTs, however, have been shown to utilize UDP-glucose and act on amine-containing substrates.

The process of identifying a suitable enzyme often begins with screening a library of known glycosyltransferases. For instance, plant-derived UGTs have demonstrated activity towards aromatic amines. A notable example is PtUGT1 from Polygonum tinctorium, which has been shown to catalyze not only O- and S-glycosylation but also N-glycosylation of substrates like 3,4-dichloroaniline. dtu.dk Similarly, studies on cytokinin metabolism in Arabidopsis thaliana have identified UGTs capable of N-glucosylation. researchgate.net

Once a candidate enzyme is identified, it must be heterologously expressed, typically in microbial hosts like E. coli, and purified. Characterization involves confirming its ability to use benzocaine as an acceptor and UDP-glucose as the donor sugar. This is often verified through techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to detect the formation of the desired Benzocaine N-β-D-glucoside.

The characterization also includes determining the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), for both benzocaine and the sugar donor. This provides a quantitative measure of the enzyme's affinity and efficiency for its substrates. For example, in the study of medetomidine (B1201911) N-glucuronidation, two different UGTs (UGT1A4 and UGT2B10) were identified with UGT2B10 showing a much higher affinity (a lower Km value) for the substrate. helsinki.fi

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of Benzocaine N-β-D-glucoside synthesis, the reaction conditions must be meticulously optimized. Key parameters that influence the performance of a biocatalytic process include pH, temperature, substrate concentrations, and the presence of co-solvents or additives.

The concentrations of the donor (UDP-glucose) and acceptor (benzocaine) substrates also play a significant role. High concentrations of the acceptor substrate can sometimes lead to substrate inhibition, where the enzyme's activity decreases. Therefore, it is important to determine the optimal concentration range for both substrates. The molar ratio of the donor to the acceptor is also a key parameter to optimize for driving the reaction towards product formation.

In some cases, the low aqueous solubility of a substrate like benzocaine can limit the reaction rate. The addition of a certain percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), can help to increase the substrate's solubility. However, the effect of any co-solvent on enzyme stability and activity must be carefully evaluated.

The table below illustrates a hypothetical optimization of reaction conditions for the enzymatic synthesis of Benzocaine N-β-D-glucoside, based on typical ranges for glycosyltransferase-catalyzed reactions.

| Parameter | Range Tested | Optimal Value |

| pH | 5.0 - 9.0 | 7.5 |

| Temperature (°C) | 25 - 45 | 37 |

| Benzocaine Concentration (mM) | 1 - 20 | 10 |

| UDP-glucose Concentration (mM) | 2 - 40 | 20 |

| Enzyme Concentration (µg/mL) | 10 - 100 | 50 |

| DMSO (% v/v) | 0 - 20 | 5 |

This table is illustrative and based on general principles of biocatalysis.

Substrate Scope and Specificity in Enzymatic Synthesis

Understanding the substrate scope of the identified glucosyltransferase is important for assessing its versatility and potential for synthesizing other related N-glycosides. This involves testing a range of structural analogs of benzocaine to determine which can also serve as acceptor substrates.

The specificity of glycosyltransferases can vary widely. Some enzymes are highly specific for a single substrate, while others exhibit broader promiscuity. For an enzyme that N-glucosylates benzocaine, analogs with different substituents on the aromatic ring or variations in the ester group could be tested. For example, other p-aminobenzoic acid esters, such as procaine, could be evaluated as potential substrates.

Studies on the N-glucuronidation of carcinogenic aromatic amines have shown that different UGT isoforms can have distinct but sometimes overlapping substrate specificities. For instance, 3α-hydroxysteroid UDPGT was found to catalyze the glucuronidation of 4-aminobiphenyl, while α- and β-naphthylamine were conjugated by multiple UGTs. nih.gov This highlights that even small changes in the structure of the aromatic amine can significantly impact its recognition by the enzyme.

A systematic study of the substrate scope provides valuable insights into the structure-activity relationships of the enzyme, which can guide future protein engineering efforts to alter or improve its specificity. The table below presents a hypothetical substrate scope analysis for a glucosyltransferase identified for benzocaine N-glycosylation.

| Substrate (Benzocaine Analog) | Structure | Relative Activity (%) |

| Benzocaine | p-aminobenzoic acid ethyl ester | 100 |

| Procaine | p-aminobenzoic acid 2-(diethylamino)ethyl ester | 45 |

| Butamben | p-aminobenzoic acid butyl ester | 85 |

| Aniline | Aminobenzene | 15 |

| 4-Aminobiphenyl | 4-aminobiphenyl | 5 |

This table is illustrative and based on known substrate specificities of related enzymes.

Advanced Structural Characterization of Benzocaine N β D Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like Benzocaine (B179285) N-β-D-glucoside in solution. It provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Techniquescreative-proteomics.com

One-dimensional (1D) NMR provides the initial overview of the proton (¹H) and carbon (¹³C) environments. In Benzocaine N-β-D-glucoside, the ¹H NMR spectrum is expected to show distinct signals for the ethyl ester group (a quartet and a triplet), the aromatic protons of the benzocaine moiety (typically two sets of doublets), and a series of complex, often overlapping signals for the protons of the glucose unit. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the sugar.

Two-dimensional (2D) NMR experiments are essential to assemble the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings between adjacent protons, which is instrumental in tracing the spin systems within the glucose ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different fragments of the molecule. It detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. For Benzocaine N-β-D-glucoside, key HMBC correlations would include the one between the anomeric proton of the glucose (H-1') and the carbon of the aromatic ring attached to the nitrogen (C-4), confirming the N-glycosidic linkage.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Benzocaine N-β-D-Glucoside Note: This table represents expected values based on the analysis of similar structures; actual experimental values may vary.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Benzocaine Moiety | |||

| Aromatic CH (ortho to -NH) | 6.6 - 6.8 (d) | 112 - 115 | COSY with H (ortho to -COOEt); HMBC to C=O |

| Aromatic CH (ortho to -COOEt) | 7.7 - 7.9 (d) | 130 - 132 | COSY with H (ortho to -NH); HMBC to C=O |

| Aromatic C-NH | - | 150 - 153 | HMBC from aromatic protons and anomeric proton (H-1') |

| Aromatic C-COOEt | - | 120 - 123 | HMBC from aromatic protons and -OCH₂- protons |

| Ester -OCH₂CH₃ | 4.2 - 4.4 (q) | 60 - 62 | COSY with -CH₃ protons; HMBC to C=O |

| Ester -OCH₂CH₃ | 1.2 - 1.4 (t) | 14 - 15 | COSY with -OCH₂- protons |

| Ester C=O | - | 165 - 167 | HMBC from aromatic and -OCH₂- protons |

| Glucoside Moiety | |||

| Anomeric H-1' | 4.6 - 4.9 (d) | 85 - 88 | COSY with H-2'; HMBC to C-4 (aromatic) and C-5' |

| Sugar Ring H (H-2' to H-5') | 3.2 - 3.9 (m) | 70 - 80 | COSY correlations within the sugar ring |

| -CH₂OH (H-6'a, H-6'b) | 3.6 - 4.0 (m) | 61 - 63 | COSY with H-5' |

Stereochemical Assignment through Spectroscopic Datacreative-proteomics.com

NMR spectroscopy is definitive in assigning the stereochemistry at the anomeric center (C-1' of the glucose unit). The distinction between the α and β anomers is made by measuring the scalar coupling constant (³JH1',H2') between the anomeric proton (H-1') and the proton on the adjacent carbon (H-2'). researchgate.net

For N-β-D-glucosides existing in a standard chair conformation (⁴C₁), the H-1' and H-2' protons are in a trans-diaxial orientation. This spatial arrangement results in a large coupling constant, typically in the range of 8.0 to 9.0 Hz. mdpi.comrsc.org Conversely, the corresponding α-anomer would feature an equatorial-axial relationship between H-1' and H-2', leading to a much smaller coupling constant (approximately 3-4 Hz). mdpi.com Therefore, the observation of a large ³JH1',H2' value provides unambiguous evidence for the β-configuration of the glycosidic bond in Benzocaine N-β-D-glucoside. core.ac.ukrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net By providing a mass measurement with precision to several decimal places, HRMS can unequivocally confirm the molecular formula of Benzocaine N-β-D-glucoside as C₁₅H₂₁NO₇. synchemia.com This technique helps to distinguish the target compound from other molecules that might have the same nominal mass.

In tandem mass spectrometry (MS/MS) experiments, the molecule can be fragmented to yield further structural information. A characteristic fragmentation pathway for glycosides is the cleavage of the glycosidic bond, which would result in the detection of a fragment ion corresponding to the aglycone (the benzocaine portion). nih.govpsu.edu

Table 2: High-Resolution Mass Spectrometry Data for Benzocaine N-β-D-Glucoside

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₇ |

| Nominal Mass | 327 g/mol |

| Monoisotopic Mass | 327.13180 g/mol |

| Calculated Exact Mass [M+H]⁺ | 328.13908 |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond to stretch or bend. researchgate.net The FTIR spectrum of Benzocaine N-β-D-glucoside is expected to display a combination of bands from both the benzocaine and the glucose moieties. While a specific experimental spectrum is not publicly available, the expected absorption bands can be predicted based on the known functional groups. phdcentre.comlibretexts.org

Table 3: Predicted Characteristic FTIR Absorption Bands for Benzocaine N-β-D-Glucoside

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Glucose) | Stretching (H-bonded) | 3550 - 3200 | Strong, Broad |

| N-H (Amine linkage) | Stretching | 3400 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium |

| C=O (Ester) | Stretching | 1725 - 1705 | Strong |

| C=C (Aromatic Ring) | Stretching | 1620 - 1580 | Medium |

| N-H (Amine linkage) | Bending | 1650 - 1550 | Medium |

X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise electron density map of the molecule, from which the exact position of each atom can be determined. rsc.org

For Benzocaine N-β-D-glucoside, an X-ray crystal structure analysis would provide unambiguous confirmation of its entire molecular structure, including:

The precise bond lengths and bond angles of every atom.

The conformation of the pyranose ring (e.g., ⁴C₁ chair).

The absolute stereochemistry at the anomeric carbon, definitively confirming the β-linkage. psu.edu

Intermolecular interactions in the solid state, such as hydrogen bonding patterns. nih.gov

While a published crystal structure for Benzocaine N-β-D-glucoside is not currently available in open-access databases, this method represents the gold standard for solid-state structural elucidation.

Chemical Stability and Degradation Kinetics of Benzocaine N β D Glucoside

Hydrolytic Degradation Pathways

The primary route of hydrolytic degradation for Benzocaine (B179285) N-β-D-glucoside involves the cleavage of the N-glycosidic bond, liberating benzocaine and the glucosyl moiety. This process can be catalyzed by both acids and bases and can also occur, albeit at a slower rate, in neutral aqueous solutions.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Under acidic conditions, the hydrolysis of the N-glycosidic bond in Benzocaine N-β-D-glucoside is significantly accelerated. The generally accepted mechanism for the acid-catalyzed hydrolysis of N-glycosides, including N-aryl glycosylamines, is the A-2 mechanism. colab.ws This bimolecular mechanism involves a rapid, reversible protonation of the glycosidic nitrogen atom, followed by a slow, rate-determining attack of a water molecule on the anomeric carbon. This leads to the formation of a Schiff base intermediate, which is then rapidly hydrolyzed to yield the final products: benzocaine and glucose. colab.ws

The kinetics of this reaction are typically first-order with respect to the concentration of the N-glucoside and are directly proportional to the hydrogen ion concentration. colab.ws The rate of hydrolysis is influenced by the basicity of the aglycone (the benzocaine moiety). Generally, an increase in the base strength of the parent amine leads to an increased rate of hydrolysis. colab.ws

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of Benzocaine N-β-D-Glucoside at 50°C

| pH | First-Order Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| 1.0 | 5.0 x 10⁻⁴ | 0.385 |

| 2.0 | 5.0 x 10⁻⁵ | 3.85 |

Base-Catalyzed Hydrolysis Mechanisms and Kinetics

In alkaline solutions, the degradation of Benzocaine N-β-D-glucoside can also occur. The mechanism of base-catalyzed hydrolysis of N-glycosides is generally less straightforward than acid-catalyzed hydrolysis and can involve multiple pathways. For N-aryl glycosides, the reaction can proceed via nucleophilic attack of a hydroxide ion on the anomeric carbon. The stability of N-glycosidic bonds in alkaline media is generally higher than in acidic media. ttu.ee However, the ester group of the benzocaine moiety is also susceptible to base-catalyzed hydrolysis, which would lead to the formation of p-aminobenzoic acid N-β-D-glucoside and ethanol.

Table 2: Hypothetical Kinetic Data for Base-Catalyzed Degradation of Benzocaine N-β-D-Glucoside at 70°C

| pH | Apparent First-Order Rate Constant (k_app, s⁻¹) | Major Degradation Pathway |

|---|---|---|

| 9.0 | 1.0 x 10⁻⁷ | Ester Hydrolysis |

| 10.0 | 1.0 x 10⁻⁶ | Ester Hydrolysis |

| 11.0 | 1.0 x 10⁻⁵ | Ester Hydrolysis & N-Glycosidic Cleavage |

Note: This data is illustrative and based on general principles of base-catalyzed hydrolysis of esters and N-glycosides. The predominant pathway may vary based on specific reaction conditions.

Autohydrolysis and Water-Mediated Degradation

In neutral aqueous solutions, Benzocaine N-β-D-glucoside can undergo slow hydrolysis, often referred to as autohydrolysis. This process is significantly slower than acid- or base-catalyzed reactions. The mechanism involves the attack of a water molecule, acting as a weak nucleophile, on the anomeric carbon. The rate of this reaction is generally low at ambient temperatures but can become more significant at elevated temperatures.

Oxidative Degradation Mechanisms

Oxidative degradation presents another significant pathway for the decomposition of Benzocaine N-β-D-glucoside. This can involve the oxidation of either the glucose moiety or the benzocaine portion of the molecule.

Role of Reactive Oxygen Species in Degradation

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide anions (O₂⁻•), and hydrogen peroxide (H₂O₂), can initiate the oxidative degradation of Benzocaine N-β-D-glucoside. nih.govoup.comnih.gov The hydroxyl radical is a particularly aggressive oxidant that can abstract hydrogen atoms from the C-H bonds of the glucosyl ring. oup.com This can lead to the formation of carbon-centered radicals, which can then undergo further reactions, including cleavage of the glycosidic bond. oup.com The aromatic amine of the benzocaine moiety is also susceptible to oxidation by ROS.

Identification and Characterization of Oxidative Degradation Products

The oxidative degradation of Benzocaine N-β-D-glucoside is expected to yield a complex mixture of products. Oxidation of the glucose moiety can lead to the formation of various keto-glucosides, such as 3-keto- and 5-keto-derivatives, as well as products resulting from ring-opening and fragmentation. researchgate.net The initial oxidation of a hydroxyl group on the sugar ring to a ketone can be followed by β-elimination, leading to the cleavage of the glycosidic bond. researchgate.net

Oxidation of the benzocaine moiety can result in the formation of N-oxide derivatives, hydroxylated aromatic rings, and colored polymeric products. The specific degradation products formed will depend on the nature of the oxidizing agent and the reaction conditions. Characterization of these products typically requires advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com

Table 3: Potential Oxidative Degradation Products of Benzocaine N-β-D-Glucoside

| Product Name | Site of Oxidation |

|---|---|

| Benzocaine N-β-D-gluco-hexodialdose | C6 of Glucose |

| Benzocaine N-β-D-ribo-hexosid-3-ulose | C3 of Glucose |

| Benzocaine N-oxide N-β-D-glucoside | Nitrogen of Benzocaine |

Note: This table lists plausible degradation products based on known oxidative pathways for related compounds.

Thermal Stability Analysis and Solid-State Degradation Kinetics

There is a lack of specific studies on the thermal stability and solid-state degradation kinetics of Benzocaine N-β-D-glucoside. For the parent compound, benzocaine, thermal analyses have been conducted, but this information cannot be directly extrapolated to its glucoside derivative due to the significant structural and chemical differences introduced by the glucose moiety. The N-glycosidic bond's stability under thermal stress is a critical factor that requires specific investigation. Without dedicated studies, no data tables or detailed research findings on the thermal degradation of Benzocaine N-β-D-glucoside can be presented.

Photodegradation Pathways and Photostability Assessment

Similarly, information regarding the photodegradation pathways and photostability of Benzocaine N-β-D-glucoside is not available in the reviewed literature. Photostability is a crucial parameter in drug development, and the presence of the glucoside group could potentially alter the molecule's susceptibility to light-induced degradation compared to benzocaine. However, without specific experimental data, any discussion on its photostability would be speculative.

Influence of Environmental Factors on Degradation Rates

The stability of N-glycosidic bonds is known to be pH-dependent. Generally, these bonds are more susceptible to hydrolysis under acidic conditions. While the activity of benzocaine itself is reportedly unaffected by pH, the stability of the N-glycosidic linkage in Benzocaine N-β-D-glucoside would likely be influenced by the hydrogen ion concentration. Studies on other N-glycosylamines have shown that the rate of hydrolysis is dependent on the specific compound and the pH of the environment. However, no specific pH-rate profile for the degradation of Benzocaine N-β-D-glucoside has been published.

Chemical Interactions with Excipients and Formulation Components

Interactions between an active pharmaceutical ingredient and excipients are critical for formulation stability. Benzocaine has been shown to be prone to degradation in the presence of certain excipients, particularly those that are hygroscopic or contain reactive impurities like organic acids. The N-formylation of benzocaine has been observed in the presence of formic acid, a common impurity in excipients like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP). researchgate.net While it is conceivable that Benzocaine N-β-D-glucoside could undergo similar interactions, or that the glucose moiety could introduce new reactivity pathways (e.g., with reducing sugars), no specific studies have been published on its compatibility with common pharmaceutical excipients.

Degradation Product Profiling in Complex Matrices

The comprehensive analysis of Benzocaine N-β-D-glucoside's degradation products within complex matrices is a critical aspect of its stability assessment. Such matrices, which can include biological fluids, pharmaceutical formulations, and environmental samples, introduce a multitude of components that can influence the degradation pathways and the resulting product profile. The identification and quantification of these degradation products are essential for understanding the compound's stability, potential efficacy changes, and safety implications.

Methodologies for profiling degradation products in these intricate environments typically rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone for such investigations. This powerful combination allows for the separation of the parent compound from its degradation products, followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

While specific studies on the degradation product profiling of Benzocaine N-β-D-glucoside in complex matrices are not extensively detailed in the public domain, inferences can be drawn from the known degradation pathways of its parent compound, benzocaine, and the chemical nature of the glucoside linkage.

Key Research Findings:

Investigations into the stability of benzocaine in various pharmaceutical preparations have identified several primary degradation products that are likely relevant to its N-β-D-glucoside derivative.

Hydrolysis of the Ester Linkage: A primary degradation pathway for benzocaine is the hydrolysis of its ethyl ester group, leading to the formation of p-aminobenzoic acid. It is plausible that Benzocaine N-β-D-glucoside would also be susceptible to this hydrolytic cleavage under relevant pH and enzymatic conditions within a complex matrix.

Maillard Reaction Products: The presence of a glucose moiety in Benzocaine N-β-D-glucoside introduces the possibility of Maillard reactions, a complex series of reactions between amino groups and reducing sugars. Research on formulations containing benzocaine and glucose has indicated the formation of Maillard products. google.com It is therefore anticipated that under certain storage or processing conditions, particularly in the presence of heat, Benzocaine N-β-D-glucoside could undergo analogous reactions. One study identified a pronounced peak considered to be a Maillard product of benzocaine and glucose. google.com

Oxidative Degradation: Benzocaine can undergo oxidation, and this pathway may also be relevant for its glucoside derivative, potentially leading to a variety of oxidative products depending on the specific conditions within the matrix.

The profiling of these potential degradation products in complex matrices would involve the development and validation of specific and sensitive analytical methods. These methods would need to be capable of extracting the analytes from the matrix, separating them from interfering substances, and providing definitive identification and quantification.

Interactive Data Table: Potential Degradation Products of Benzocaine N-β-D-glucoside in Complex Matrices

Below is a summary of potential degradation products based on the known degradation pathways of benzocaine and the structure of Benzocaine N-β-D-glucoside.

| Potential Degradation Product | Potential Formation Pathway | Analytical Technique for Identification |

| Benzocaine | Cleavage of the N-glycosidic bond | LC-MS, GC-MS |

| p-aminobenzoic acid | Hydrolysis of the ethyl ester group | LC-MS, HPLC-UV |

| Maillard reaction products | Reaction between the amino group and the glucose moiety | LC-MS/MS |

| Oxidative degradation products | Oxidation of the aromatic ring or amino group | LC-MS, GC-MS |

Analytical Method Development and Validation for Benzocaine N β D Glucoside

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. measurlabs.combjbms.org Its application is crucial for analyzing drug compounds and their metabolites, such as Benzocaine (B179285) N-β-D-glucoside. The technique's versatility is enhanced by a wide choice of stationary and mobile phases, allowing for tailored separation strategies. bjbms.org

Reversed-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, particularly for the analysis of pharmaceutical compounds. unirioja.es This technique utilizes a nonpolar stationary phase and a polar mobile phase. The C18 (octadecylsilyl) stationary phase is the most widely used due to its high hydrophobicity and ability to separate a broad range of analytes. obrnutafaza.hrscience.gov

In the context of Benzocaine N-β-D-glucoside, a C18 column is effective for separation. The separation mechanism is based on the hydrophobic interactions between the analyte and the long alkyl chains of the C18 phase. More polar compounds, like the glucoside metabolite, will have less retention and elute earlier, while less polar compounds interact more strongly and have longer retention times. A Chinese national standard (GB/T 32467-2015) specifies the use of a C18 reversed-phase column for the analysis of Benzocaine and its metabolites, including Benzocaine N-β-D-glucoside. nicebiochem.com

The composition of the mobile phase is a critical parameter in RP-HPLC that dictates the retention and elution of analytes. dntb.gov.ua It typically consists of an aqueous component (often with a buffer or pH modifier) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netlatamjpharm.org For Benzocaine N-β-D-glucoside, a mobile phase consisting of a methanol and 0.1% formic acid aqueous solution has been documented. nicebiochem.com

Gradient elution is a technique where the composition of the mobile phase is changed over the course of the analysis. nih.gov This is particularly useful for complex samples containing compounds with a wide range of polarities. By gradually increasing the proportion of the organic solvent, the elution strength of the mobile phase is increased, allowing for the efficient elution of both polar and nonpolar compounds in a single run, improving peak shape and resolution. dntb.gov.uanih.gov The standard method for Benzocaine N-β-D-glucoside employs a gradient elution program for its analysis. nicebiochem.com

The choice of detector in HPLC depends on the physicochemical properties of the analyte. scioninstruments.com For compounds that possess a chromophore (a part of a molecule that absorbs light), Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method. shimadzu.com Benzocaine N-β-D-glucoside contains an aromatic ring derived from the Benzocaine structure, which absorbs UV light, making it suitable for UV-Vis detection.

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is an advanced type of UV-Vis detector. measurlabs.comscioninstruments.com Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each eluting peak. measurlabs.comshimadzu.com This provides additional qualitative information that can help in peak identification and purity assessment. measurlabs.com For related compounds like Benzocaine, detection wavelengths are often set around 258 nm to 285 nm. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov This method is particularly valuable for the unambiguous identification and precise quantification of analytes at very low concentrations, making it ideal for the analysis of drug metabolites in biological matrices. A standard method for the determination of Benzocaine N-β-D-glucoside in drug and biological samples utilizes LC-MS/MS. nicebiochem.com

The coupling of a separation technique with an on-line spectroscopic detection technology is known as a hyphenated technique. nih.gov LC-MS/MS is a prime example, offering significant advantages over standalone chromatographic or spectroscopic methods. nih.govresearchgate.net The initial separation by HPLC reduces matrix effects and isolates the target analyte before it enters the mass spectrometer. The mass spectrometer then provides structural information and highly selective detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

For the analysis of Benzocaine N-β-D-glucoside, the LC-MS/MS method employs an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules. nicebiochem.com Detection is performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting specific product ion is monitored. This process provides exceptional selectivity and sensitivity, minimizing interferences from other components in the sample. nicebiochem.com

Validation of Analytical Methods

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comresearchgate.net It is a regulatory requirement and ensures the reliability, consistency, and accuracy of analytical data. globalresearchonline.net Validation involves evaluating several key performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines. globalresearchonline.netdemarcheiso17025.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. omicsonline.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.netglobalresearchonline.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. globalresearchonline.netresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

The validated LC-MS/MS method for Benzocaine N-β-D-glucoside has established performance characteristics for these parameters. nicebiochem.com

Table 1: General Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% of the spiked amount. |

| Precision (RSD) | Agreement among a series of measurements. | RSD < 15%. |

| Linearity (r²) | Proportionality of results to concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Specificity | Ability to measure analyte in the presence of other components. | No interference at the retention time of the analyte. |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3:1. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified reliably. | Signal-to-noise ratio ≥ 10:1. |

Table 2: Reported Validation Data for Benzocaine N-β-D-glucoside Analysis by LC-MS/MS nicebiochem.com

| Parameter | Reported Value/Criteria |

|---|---|

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantitation (LOQ) | 0.2 µg/L |

| Accuracy (Spiked Recovery) | 80% - 120% |

| Precision (RSD) | < 15% |

Linearity, Accuracy, Precision, and Robustness

A cornerstone of any quantitative analytical method is the demonstration of its linearity, accuracy, precision, and robustness. These parameters ensure that the measurements are reliable and reproducible.

Linearity Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For Benzocaine N-β-D-glucoside, this would be established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in a High-Performance Liquid Chromatography, or HPLC, system) is then plotted against the concentration. The relationship is typically evaluated using the correlation coefficient (r²) from a linear regression analysis, which should ideally be ≥ 0.99. researchgate.net

Illustrative Data for Linearity Assessment of Benzocaine N-β-D-Glucoside:

| Concentration (µg/mL) | Instrument Response (Peak Area Units) |

|---|---|

| 1.0 | 15,230 |

| 5.0 | 75,980 |

| 10.0 | 151,500 |

| 25.0 | 378,900 |

| 50.0 | 755,100 |

| 100.0 | 1,510,200 |

Linear Regression Results: y = 15100x + 150; r² = 0.9998

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte (Benzocaine N-β-D-glucoside) spiked into a sample matrix. The study is typically performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with multiple preparations for each level. The acceptance criterion for recovery is generally within 98.0% to 102.0%. rroij.comrroij.com

Illustrative Data for Accuracy Assessment:

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 40.0 | 39.6 | 99.0% |

| 100% | 50.0 | 50.3 | 100.6% |

| 120% | 60.0 | 59.7 | 99.5% |

Precision Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

The precision is expressed as the relative standard deviation (RSD) of a series of measurements, with an acceptance criterion typically of not more than 2%. scispace.com

Robustness Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase pH (e.g., ±0.2 units), mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). nih.gov The system suitability parameters, such as peak resolution and tailing factor, should remain within acceptable limits during these changes. scispace.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. veeprho.com

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often determined based on the signal-to-noise ratio, typically established at a ratio of 3:1. nih.gov

Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1. nih.govmdpi.com

For Benzocaine N-β-D-glucoside, determining these limits is crucial, especially when it is monitored as a low-level impurity in the Benzocaine active pharmaceutical ingredient (API). For example, a validated HPLC method for Benzocaine reported an LOD and LOQ of 3.92 µM and 13.06 µM, respectively, illustrating the sensitivity levels that can be achieved for related compounds. researchgate.net

Specificity and Stability-Indicating Capabilities

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For Benzocaine N-β-D-glucoside, specificity would be demonstrated by showing that there is no interference from Benzocaine itself or other known related substances at the retention time of the glucoside.

A Stability-Indicating Method (SIM) is a type of specific analytical method that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must also be able to separate and resolve the drug substance from its degradation products. nih.gov To establish this capability, forced degradation studies are performed. nih.gov In these studies, Benzocaine N-β-D-glucoside would be subjected to stress conditions such as:

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., HCl) and basic (e.g., NaOH) conditions.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂).

Thermal Degradation: Exposure to high temperatures.

Photodegradation: Exposure to UV and visible light.

The resulting chromatograms should show that the degradation products are well-separated from the main Benzocaine N-β-D-glucoside peak, proving the method's ability to monitor stability. nih.govnih.gov

Impurity Profiling and Purity Assessment Methodologies

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. nih.gov Since Benzocaine N-β-D-glucoside is itself a potential impurity of Benzocaine, methods used for its purity assessment must be highly sensitive and specific. derpharmachemica.com

Methodologies for this purpose often involve high-resolution chromatographic techniques, primarily HPLC with UV or mass spectrometry (MS) detection. nih.gov

HPLC-UV: A standard and robust technique for routine purity checks and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for impurity profiling as it provides not only retention time data but also mass information, which is crucial for identifying unknown impurities and confirming the structure of known ones. nih.gov

The purity assessment of a Benzocaine N-β-D-glucoside reference standard would involve using these validated methods to confirm its identity and quantify any other present impurities, ensuring its suitability for use in quality control applications.

Application of Analytical Methods in Chemical Process Development and Quality Control Research

Validated analytical methods for Benzocaine N-β-D-glucoside are indispensable tools throughout the pharmaceutical lifecycle.

In Chemical Process Development: During the synthesis of Benzocaine, analytical methods are used to monitor the formation of impurities like Benzocaine N-β-D-glucoside. This allows chemists to optimize reaction conditions (e.g., temperature, reagents, reaction time) to minimize the formation of such impurities, leading to a more efficient and purer manufacturing process.

In Quality Control (QC) Research: In a QC setting, these methods are routinely applied for:

Raw Material Testing: To ensure the quality of starting materials and intermediates.

In-Process Controls: To monitor the manufacturing process at critical steps.

Final Product Release: To quantify Benzocaine N-β-D-glucoside as a specified impurity in the final Benzocaine API, ensuring it does not exceed the limits set by regulatory authorities. nih.gov

Stability Studies: To monitor the levels of Benzocaine N-β-D-glucoside in Benzocaine drug products over time to establish the product's shelf-life. nih.gov

The use of a fully characterized Benzocaine N-β-D-glucoside reference standard is essential for these QC applications to ensure the accuracy and traceability of the analytical results. axios-research.com

Biotransformation and Enzymatic Hydrolysis of Benzocaine N β D Glucoside

In Vitro Enzymatic Hydrolysis in Biological Systems

The breakdown of xenobiotics, or foreign compounds, often begins with hydrolysis, a chemical reaction that uses water to break down a compound. In the case of Benzocaine (B179285) N-β-D-glucoside, this process is anticipated to be primarily enzymatic, driven by various hydrolases present in tissues and biological fluids.

Metabolism in Tissue Homogenates (e.g., Liver, Kidney, Muscle)

The liver is the primary site of drug metabolism, containing a vast array of enzymes capable of biotransformation. mdpi.com Liver microsomes, which are vesicles of the endoplasmic reticulum, are particularly rich in enzymes that metabolize xenobiotics. wikipedia.org It is plausible that broad-specificity β-glucosidases present in the liver could catalyze the hydrolysis of Benzocaine N-β-D-glucoside. nih.gov Mammalian livers are known to contain β-glucosidases that can act on a variety of glycosides, although their primary roles are often associated with the metabolism of endogenous compounds like glycolipids. nih.gov

The kidneys also play a significant role in metabolizing and eliminating drugs and their metabolites. nih.gov The expression of various drug-metabolizing enzymes in the kidney suggests it could be a site for the hydrolysis of Benzocaine N-β-D-glucoside. mdpi.com Similarly, muscle tissue, while not a primary site of drug metabolism, does contain enzymes that could contribute to the breakdown of this compound.

Hydrolysis in Biological Fluids (e.g., Serum, Duodenal Juice)

Biological fluids such as serum and duodenal juice contain a variety of enzymes that could potentially hydrolyze Benzocaine N-β-D-glucoside. Ester local anesthetics, a class to which the aglycone benzocaine belongs, are known to be rapidly hydrolyzed in plasma by pseudocholinesterases. researchgate.net While these enzymes target the ester linkage of benzocaine itself, the stability of the N-glycosidic bond of Benzocaine N-β-D-glucoside in serum would be dependent on the presence of suitable glycosidases.

Duodenal juice, present in the upper small intestine, is rich in digestive enzymes. The intestinal brush border membrane contains glycosidases, such as lactase-phlorizin hydrolase, which are capable of hydrolyzing various dietary glycosides. nih.gov It is therefore conceivable that these enzymes could act on Benzocaine N-β-D-glucoside, releasing the benzocaine aglycone for absorption or further metabolism.

Identification and Characterization of Enzymes Catalyzing Hydrolysis

The enzymatic cleavage of the N-glycosidic bond in Benzocaine N-β-D-glucoside is most likely carried out by glycoside hydrolases, given the nature of the substrate. The potential involvement of peptidases is considered less probable due to their substrate specificity for peptide bonds.

Role of Specific Peptidases and Proteolytic Enzymes

Peptidases are a class of enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. researchgate.net Their active sites are specifically configured to recognize and bind to amino acid sequences. The N-glycosidic bond in Benzocaine N-β-D-glucoside, which links a glucose molecule to an aromatic amine, does not resemble a peptide bond. Consequently, it is highly unlikely that peptidases or other proteolytic enzymes would exhibit significant catalytic activity towards the hydrolysis of this compound.

Substrate Specificity and Kinetic Studies of Glycoside Hydrolases

Glycoside hydrolases are a diverse group of enzymes that cleave glycosidic bonds and are classified into numerous families based on their sequence and structure. nih.gov β-Glucosidases (EC 3.2.1.21) are a prominent class of these enzymes that hydrolyze terminal, non-reducing β-D-glucosyl residues from a variety of substrates. nih.gov

Mammalian systems possess several β-glucosidases, including lactase-phlorizin hydrolase in the intestine and cytosolic β-glucosidase, which have broad substrate specificities. nih.gov These enzymes are known to hydrolyze aryl-β-glucosides, where the glucose is linked to an aromatic group via an oxygen atom. researchgate.net While the substrate is an N-glucoside, the general principles of aglycone recognition would still apply. The benzocaine moiety would need to fit within the active site of the enzyme for catalysis to occur.

Kinetic studies on various β-glucosidases have revealed a wide range of efficiencies for different substrates. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are dependent on both the glycone (sugar) and aglycone (non-sugar) portions of the substrate. For many β-glucosidases, the nature of the aglycone is a primary determinant of substrate specificity. plos.org

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism |

|---|---|---|---|---|---|

| β-Glucosidase B (BglB) | p-nitrophenyl-β-D-glucoside | 5.0 | 14.7 | 2940 | Paenibacillus polymyxa |

| β-Glucosidase (from sweet almond) | p-nitrophenyl-β-D-glucoside | 0.55 | 17.8 | 32363 | Prunus dulcis |

| β-Glucosidase (from Trichoderma reesei) | p-nitrophenyl-β-D-glucoside | 0.19 | 0.5 | 2631 | Trichoderma reesei |

| Human Cytosolic β-Glucosidase | 4-methylumbelliferyl-β-D-glucoside | 0.034 | - | - | Homo sapiens |

Table 1. Kinetic parameters of various β-glucosidases with common model substrates. Note: Data is for O-glycoside substrates and is illustrative of the range of activities. Specific data for Benzocaine N-β-D-glucoside is not available.

Influence of Benzocaine N-β-D-Glucoside Structural Features on Biotransformation Rates

The rate at which Benzocaine N-β-D-glucoside is metabolized is intrinsically linked to its chemical structure. The nature of the glycosidic bond and the properties of both the glucose and benzocaine moieties will influence its recognition and processing by metabolic enzymes.

The N-glycosidic linkage in Benzocaine N-β-D-glucoside is generally more stable to chemical hydrolysis than a corresponding O-glycosidic bond. This increased stability may also translate to enzymatic hydrolysis, potentially resulting in a slower rate of cleavage compared to analogous O-glucosides. Studies on the enzymatic hydrolysis of N- and O-glucuronides of aromatic amines have shown that β-glucuronidases preferentially hydrolyze O-glucuronides.

The benzocaine portion of the molecule serves as the aglycone. Its size, shape, and hydrophobicity are critical for binding to the active site of a glycoside hydrolase. plos.org The active sites of these enzymes often contain hydrophobic pockets that accommodate the aglycone. The ethyl ester and the aromatic amine of the benzocaine moiety will influence how it fits into and interacts with the enzyme's active site, thereby affecting the rate of hydrolysis.

| Structural Feature | Potential Influence on Biotransformation |

|---|---|

| N-β-D-glycosidic Bond | Generally more stable than O-glycosidic bonds, potentially leading to slower enzymatic hydrolysis. |

| Glucose Moiety (Glycone) | Recognized by β-glucosidases and other glycoside hydrolases. The β-anomeric configuration is crucial for substrate specificity. |

| Benzocaine Moiety (Aglycone) | The aromatic ring, ethyl ester, and amino group must fit into the enzyme's active site. Hydrophobicity and steric factors will influence binding and catalytic rate. |

Table 2. Influence of Structural Features of Benzocaine N-β-D-Glucoside on Biotransformation.

Comparative Analysis with Biotransformation Studies of Analogous Glycosylated Compounds

The study of the biotransformation of Benzocaine N-β-D-glucoside is enhanced by a comparative analysis with analogous glycosylated compounds. While specific research on the biotransformation of Benzocaine N-β-D-glucoside is limited, extensive studies on other glycosylated aromatic amines and N-glucosides provide a foundational understanding of the potential metabolic pathways and enzymatic hydrolysis this compound may undergo.

The biotransformation of glycosylated compounds, particularly those with N-glycosidic bonds, is a critical area of research in drug metabolism and xenobiotic detoxification. The stability and metabolic fate of such compounds are largely determined by the nature of the aglycone (the non-sugar portion) and the sugar moiety, as well as the enzymes involved in their processing.

Analogous compounds, such as glycosylated aromatic amines and various N-glucosides, have been the subject of numerous biotransformation studies. These studies reveal common metabolic pathways, including enzymatic hydrolysis of the glycosidic bond and modifications to the aglycone.

Enzymatic Hydrolysis of the N-Glycosidic Bond

A primary route of biotransformation for N-glucosides is the enzymatic cleavage of the N-glycosidic bond, which releases the aglycone and the glucose molecule. This reaction is typically catalyzed by a class of enzymes known as glycoside hydrolases or glycosidases. wikipedia.org The susceptibility of the N-glycosidic bond in Benzocaine N-β-D-glucoside to enzymatic hydrolysis can be inferred from studies on other N-glycosides.

For instance, the enzymatic hydrolysis of the N-glycosidic bond of AMP (adenosine monophosphate) by AMP nucleosidase has been studied in detail. nih.gov These studies reveal that the mechanism can proceed through an early SN1 transition state with significant bond order in the glycosidic bond. nih.gov The enzyme facilitates the participation of a water molecule, which acts as a nucleophile to cleave the bond. nih.gov

Similarly, studies on cytokinin N-glucosides in plants have shown that their biological activity can be mediated by their conversion back to the active aglycone form through enzymatic hydrolysis. nih.gov However, the rate of hydrolysis can vary significantly depending on the specific isomer and the enzyme involved. For example, the enzyme Zm-p60.1 was found to hydrolyze trans-zeatin (B1683218) N9-glucoside at a much lower rate than the corresponding O-glucosides. nih.gov

The pH of the environment can also play a crucial role in the stability of glycosylated aromatic amines. Kinetic studies on the glycosylation of various aromatic amines have shown that the formation and stability of glycosylamines are pH-dependent. nih.govnih.gov This suggests that the enzymatic hydrolysis of Benzocaine N-β-D-glucoside could also be influenced by the pH of the biological compartment in which it is metabolized.

Comparative Biotransformation Pathways

The table below provides a comparative overview of the biotransformation pathways observed in analogous glycosylated compounds, which can serve as a predictive model for the metabolism of Benzocaine N-β-D-glucoside.

| Compound Class | Example Compound | Primary Biotransformation Pathway | Key Enzymes Involved | Influencing Factors |

|---|---|---|---|---|

| Glycosylated Aromatic Amines | Sulphamethoxazole-N-glucoside | Reversible formation and hydrolysis of the N-glucoside bond | Glycoside hydrolases | pH, temperature |

| N-Glycosides of Purines | Adenosine Monophosphate (AMP) | Enzymatic hydrolysis of the N-glycosidic bond | AMP nucleosidase | Allosteric activators (e.g., MgATP) |

| Cytokinin N-Glucosides | trans-Zeatin N9-glucoside | Enzymatic hydrolysis to the active aglycone | β-D-glucosidases (e.g., Zm-p60.1) | Isomeric form of the glucoside |

This table presents a summary of biotransformation pathways for classes of compounds analogous to Benzocaine N-β-D-glucoside, based on available scientific literature.

Based on these comparative studies, it is plausible that the biotransformation of Benzocaine N-β-D-glucoside in a biological system would primarily involve enzymatic hydrolysis of the N-β-D-glycosidic bond to yield benzocaine and D-glucose. The rate and extent of this hydrolysis would likely be dependent on the specific glycoside hydrolases present in the metabolic system and the local physiological conditions such as pH. Further research is necessary to elucidate the specific enzymes and metabolic pathways involved in the biotransformation of Benzocaine N-β-D-glucoside.

Computational Chemistry and Theoretical Studies on Benzocaine N β D Glucoside

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a ligand, such as Benzocaine (B179285) N-β-D-glucoside, with a biological target at the molecular level. These methods are fundamental in drug discovery for identifying potential binding modes and estimating binding affinities.

Conformational Analysis and Energy Minimization

Conformational analysis is critical for understanding the three-dimensional structure of flexible molecules like Benzocaine N-β-D-glucoside. The glycosidic bond (N-C1) allows for considerable rotational freedom, leading to multiple possible low-energy conformations. Studies on similar molecules, such as phenyl β-D-glucopyranoside, have shown that the orientation of the aglycone (the non-sugar part, here benzocaine) relative to the glucose ring is influenced by the solvent environment. nih.gov

Energy minimization calculations, typically using density functional theory (DFT), are employed to identify the most stable conformers. frontiersin.orgnih.gov For Benzocaine N-β-D-glucoside, these studies would aim to determine the preferred orientations of the benzocaine and glucose moieties relative to each other. The stability of these conformers is dictated by a balance of intramolecular hydrogen bonds, steric hindrance, and solvent interactions. Identifying the lowest energy conformation is a prerequisite for accurate molecular docking simulations, as it represents the most likely structure to interact with a biological target.

Table 1: Predicted Torsional Angles Defining Key Conformations of Benzocaine N-β-D-Glucoside This table is a hypothetical representation based on principles of conformational analysis, as specific experimental or computational data for this molecule is not available.

| Conformer ID | Torsion Angle 1 (O5-C1-N-C_aryl) | Torsion Angle 2 (C1-N-C_aryl-C_aryl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| BNG-1 | 60° | 30° | 0.00 |

| BNG-2 | 180° | 45° | 1.25 |

| BNG-3 | -60° | 25° | 2.10 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov These studies help in designing more potent and selective compounds.

Elucidation of Structural Features Influencing Chemical and Biochemical Properties

While specific SAR studies on Benzocaine N-β-D-glucoside are limited, principles can be extrapolated from research on benzocaine and other glycosylated compounds. The key structural features of Benzocaine N-β-D-glucoside are the aromatic ring of the benzocaine moiety, the amino group linking it to the sugar, and the polyhydroxylated glucose ring.

Benzocaine Moiety : The lipophilicity and electronic properties of the aromatic ring are crucial for penetrating biological membranes and for potential π-π stacking or hydrophobic interactions within a receptor binding site. nih.gov

Glucose Moiety : The addition of the glucose unit drastically increases the molecule's hydrophilicity. This can affect its solubility, membrane permeability, and receptor-binding characteristics. The hydroxyl groups on the glucose can act as hydrogen bond donors and acceptors, potentially forming strong interactions with biological targets. nih.gov

Predictive Modeling for Benzocaine N-β-D-Glucoside Derivatives

QSAR models use statistical methods to create a mathematical relationship between the chemical properties of a series of compounds and their biological activities. researchgate.net Although no specific QSAR models for Benzocaine N-β-D-glucoside derivatives are currently published, a hypothetical approach would involve synthesizing a library of derivatives and testing their biological activity.

Derivatives could be created by modifying:

The Benzocaine Ring : Introducing different substituents (e.g., halogens, alkyl groups) to alter lipophilicity and electronic properties.

The Glucose Moiety : Modifying or protecting the hydroxyl groups to fine-tune hydrogen bonding potential and solubility.

Descriptors used in a QSAR model for such derivatives would likely include physicochemical parameters like LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, and quantum chemical descriptors (e.g., HOMO/LUMO energies). The resulting QSAR equation would allow for the prediction of the activity of new, unsynthesized derivatives, thus streamlining the drug design process.

Table 2: Hypothetical QSAR Descriptors for Benzocaine N-β-D-Glucoside Derivatives This table illustrates the types of descriptors that would be used in a QSAR study. The values are for illustrative purposes only.

| Derivative | LogP | TPSA (Ų) | Molecular Weight (g/mol) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Parent | -0.5 | 150.2 | 327.34 | 5.2 |

| 4-Chloro-Benzocaine glucoside | 0.2 | 150.2 | 361.78 | 5.8 |

| 4-Methyl-Benzocaine glucoside | -0.1 | 150.2 | 341.37 | 5.5 |

Fragment-Based Design Principles for Novel Glycosylated Compounds

Fragment-based drug design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. nih.govfrontiersin.org These fragments are then optimized and linked together to produce a lead compound with higher affinity. nih.gov

In the context of Benzocaine N-β-D-glucoside, the benzocaine and glucose moieties can be considered as two distinct fragments. FBDD principles can be applied to design novel glycosylated compounds by:

Fragment Screening : Screening a library of aromatic fragments (like benzocaine) and a separate library of sugar fragments to identify those that bind to different sub-pockets of a target enzyme or receptor.

Fragment Linking : If the fragments bind in adjacent pockets, they can be connected using a suitable linker to create a single, more potent molecule. nih.gov The N-glycosidic bond in Benzocaine N-β-D-glucoside is an example of such a linkage.

Fragment Growing : Starting with a single fragment (e.g., a glucose molecule bound to a target), functional groups or larger fragments (like the benzocaine moiety) can be added incrementally to explore unoccupied space within the binding site and form additional favorable interactions. nih.govnih.gov

This approach allows for the systematic exploration of chemical space and can lead to the development of novel glycosylated compounds with optimized pharmacological properties. researchgate.netchemdiv.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecular systems. For a molecule such as Benzocaine N-β-D-glucoside, DFT calculations can provide valuable insights into its behavior at a molecular level. These theoretical studies are instrumental in predicting various properties, guiding experimental work, and explaining observed chemical phenomena.

DFT calculations for Benzocaine N-β-D-glucoside would typically be performed using a functional, such as B3LYP, and a basis set, like 6-31G+, to optimize the molecular geometry and calculate its electronic properties. The core principle of DFT is to determine the electron density of a system, from which its energy and other properties can be derived.

One of the primary outcomes of DFT calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Δε) is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, rooted in conceptual DFT, provide a framework for understanding and predicting how the molecule will interact with other chemical species. Key descriptors include: